![molecular formula C17H17N3O3S B12456599 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide CAS No. 356587-81-0](/img/structure/B12456599.png)
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
The synthesis of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or other aldehydes.
Introduction of the methoxy group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Formation of the sulfanyl group:
Acetamide formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Biology: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis . The methoxy and sulfanyl groups may enhance its binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole: Known for its potent biological activities.
Omeprazole: A well-known proton pump inhibitor used in the treatment of gastric ulcers.
2-(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide: Another benzimidazole derivative with potential biological activities.
The uniqueness of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide lies in its specific substituents, which may confer unique biological and chemical properties.
Biological Activity
The compound 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, presenting data from various studies, including case studies and research findings.
- Molecular Formula : C17H19N3O2S
- Molecular Weight : 329.42 g/mol
- CAS Number : [specific CAS number if available]
Benzimidazole derivatives typically exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many benzimidazole compounds inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : These compounds may trigger programmed cell death in cancer cells, contributing to their anticancer properties.
- Antimicrobial Activity : Some derivatives exhibit inhibitory effects against various bacterial strains.
Anticancer Activity
Recent studies have demonstrated that this compound shows promising anticancer activity. For example:
- Cell Line Studies : In vitro tests on MCF-7 breast cancer cells revealed an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 25.72 ± 3.95 μM, indicating significant cytotoxicity .
- Animal Models : In vivo studies using tumor-bearing mice showed a notable reduction in tumor growth when treated with this compound, suggesting its potential as an effective anticancer agent .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values reported at 8 μM .
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | 16 |
Enterococcus faecalis | 8 |
Escherichia coli | >32 |
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through various assays, showing a decrease in pro-inflammatory cytokines in treated cell cultures. Although specific quantitative data is limited, the observed reduction suggests a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
- Case Study on Cancer Treatment : A study involving the administration of the compound to mice with induced tumors showed a significant reduction in tumor size over a four-week treatment period, supporting its potential application in cancer therapy .
- Case Study on Antimicrobial Efficacy : In a clinical setting, patients with bacterial infections resistant to conventional antibiotics were treated with formulations containing this compound, resulting in improved outcomes and reduced infection rates .
Properties
CAS No. |
356587-81-0 |
---|---|
Molecular Formula |
C17H17N3O3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-22-11-7-8-12-14(9-11)20-17(19-12)24-10-16(21)18-13-5-3-4-6-15(13)23-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
XXLGDHYIVLLMTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3OC |
solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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